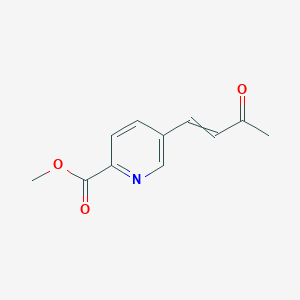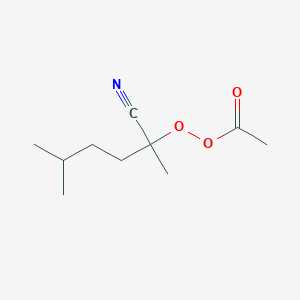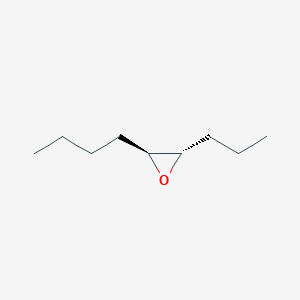
(2S,3S)-2-Butyl-3-propyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Butyl-3-propyloxirane is a chiral epoxide compound with significant importance in organic chemistry. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various complex molecules. The compound’s structure consists of a three-membered oxirane ring with butyl and propyl substituents, making it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Butyl-3-propyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method provides high enantioselectivity and yields the desired chiral epoxide.
Industrial Production Methods
Industrial production of this compound can be achieved through the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The continuous flow conditions allow for better control over reaction parameters, leading to higher yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-Butyl-3-propyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines are used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2S,3S)-2-Butyl-3-propyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereochemical effects in biological systems.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-Butyl-3-propyloxirane involves the interaction with nucleophiles, leading to the opening of the oxirane ring. This ring-opening reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound can target various molecular pathways depending on the nucleophile involved, resulting in the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-Butyl-3-propyloxirane: The enantiomer of (2S,3S)-2-Butyl-3-propyloxirane with similar chemical properties but different stereochemistry.
(2S,3S)-2-Butyl-3-methyloxirane: A similar compound with a methyl group instead of a propyl group.
(2S,3S)-2-Butyl-3-ethyloxirane: Another similar compound with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for asymmetric synthesis and the development of chiral drugs and materials .
Propiedades
Número CAS |
56740-09-1 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(2S,3S)-2-butyl-3-propyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
IKNXPNNMKVOEMV-IUCAKERBSA-N |
SMILES isomérico |
CCCC[C@H]1[C@@H](O1)CCC |
SMILES canónico |
CCCCC1C(O1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)

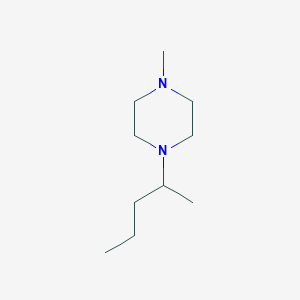
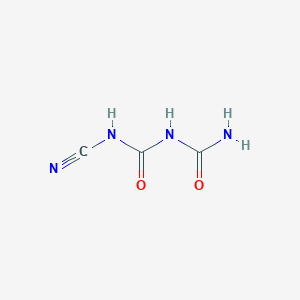
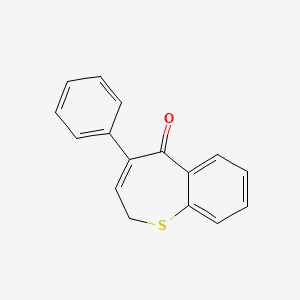
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)


